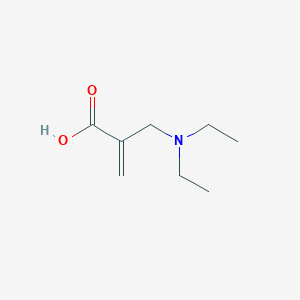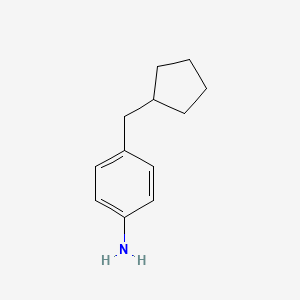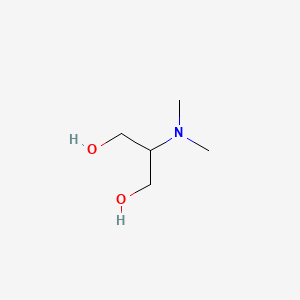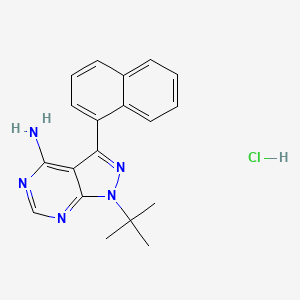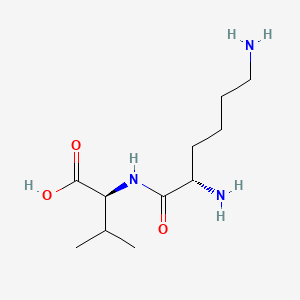
Lysylvaline
Overview
Description
Lysylvaline is a non-proteinogenic amino acid that is formed by the post-translational modification of lysine residues in proteins. This modification involves the addition of a valine residue to the ε-amino group of lysine, resulting in the formation of this compound. This amino acid has been the subject of scientific research due to its potential applications in various fields, such as biochemistry, biotechnology, and medicine.
Scientific Research Applications
Growth and Development in Animals : Valine supplementation, closely related to lysylvaline, has been shown to regulate growth performance in piglets. This is associated with changes in plasma amino acids profile, metabolism, and both endocrine and neural systems (Zhang et al., 2018).
Cancer Research : LSD1, a lysine-specific demethylase, has been identified as a crucial factor in the self-renewal of leukemic stem cells in acute myeloid leukemia. This suggests a potential therapeutic application of inhibitors targeting this enzyme (Mould et al., 2015).
Dairy and Meat Production : Lysine, a key component of this compound, stimulates protein synthesis in bovine mammary epithelial cells. This finding is crucial for understanding the role of amino acid nutrition in milk production (Lin et al., 2018).
Agricultural Biotechnology : The industrial production of L-lysine, which is essential for various sectors, has been a focus of research. Strain development and fermentation technologies are key areas in this field, aiming to enhance the productivity of L-lysine (Félix et al., 2019).
Nutritional Studies in Aquaculture : Dietary lysine levels affect growth, feed utilization, and related gene expression in aquatic species like the hybrid grouper. This highlights the significance of lysine in aquaculture nutrition (Li et al., 2019).
Endometriosis Research : Overexpression of lysine-specific demethylase 1 (LSD1) in ovarian endometriomas suggests that LSD1 may be a therapeutic target for endometriosis (Ding et al., 2014).
- carboxylase could be potential therapeutic targets for periodontal inflammation. This highlights the importance of lysine in oral health (Lohinai et al., 2015).
Dairy Cow Nutrition : Supplementation of lysine in dairy cows' diet influences milk production and plasma amino acids, emphasizing its role in enhancing dairy production (Třináctý et al., 2018).
Neuroscience Research : Epigenetic regulation of genes such as Atrophin1 by lysine-specific demethylase 1 (LSD1) is essential for cortical progenitor maintenance, suggesting a role in brain development and potential implications in neurodegenerative diseases (Zhang et al., 2014).
Plant Biology : Lysine catabolism and amino acid transport play significant roles in systemic acquired resistance in plants, highlighting the importance of lysine in plant defense mechanisms (Yang & Ludewig, 2014).
Genetic Engineering in Agriculture : Metabolic engineering in rice has been done to increase lysine levels, indicating the potential of genetic modification to enhance the nutritional quality of staple crops (Long et al., 2013).
Aquaculture Nutrition : The dietary lysine requirement of Rhamdia voulezi, a fish species, was evaluated to improve reproductive performance, illustrating lysine's role in fish breeding and nutrition (Diemer et al., 2014).
Mechanism of Action
Target of Action
Lysylvaline, also known as H-Lys-Val-OH, is a dipeptide composed of lysine and valine . It is an incomplete breakdown product of protein digestion or protein catabolism
Mode of Action
Dipeptides, including this compound, are known to interact with their targets, potentially influencing various biochemical processes
Biochemical Pathways
This compound, being a dipeptide, is involved in protein metabolism and catabolism . It is an intermediate product in these biochemical pathways.
Pharmacokinetics
As a dipeptide, it is expected to be absorbed and distributed in the body, metabolized further, and eventually excreted
Result of Action
As a dipeptide, it may have physiological or cell-signalling effects . These effects could potentially influence various cellular functions and processes.
Biochemical Analysis
Biochemical Properties
Lysylvaline plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, this compound can be involved in peptide bond formation and hydrolysis reactions. The interactions between this compound and enzymes such as peptidases and proteases are crucial for its metabolism. These enzymes catalyze the cleavage of peptide bonds, facilitating the breakdown of this compound into its constituent amino acids, lysine and valine .
Cellular Effects
This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of signaling molecules and transcription factors, thereby influencing gene expression patterns. Additionally, this compound can impact cellular metabolism by serving as a substrate for energy production and biosynthetic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific receptors or enzymes, leading to changes in their activity. For instance, this compound may act as an enzyme inhibitor or activator, modulating the catalytic activity of target enzymes. Furthermore, this compound can influence gene expression by interacting with transcription factors and regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound may undergo hydrolysis or other chemical modifications, leading to changes in its activity and function. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have beneficial effects on cellular function and metabolism. At high doses, this compound can exhibit toxic or adverse effects. Threshold effects have been observed, where the impact of this compound on cellular processes becomes significant only above a certain concentration .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its breakdown and utilization. For example, this compound can be metabolized by peptidases and proteases, leading to the release of lysine and valine. These amino acids can then enter various metabolic pathways, contributing to energy production, protein synthesis, and other cellular processes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake and localization of this compound in different cellular compartments. The distribution of this compound can affect its availability and activity in various tissues, influencing its overall biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may be localized to the cytoplasm, mitochondria, or other cellular organelles, where it exerts its effects on cellular processes .
properties
IUPAC Name |
2-(2,6-diaminohexanoylamino)-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O3/c1-7(2)9(11(16)17)14-10(15)8(13)5-3-4-6-12/h7-9H,3-6,12-13H2,1-2H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAIUOWPSUOINN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCCCN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30942742 | |
| Record name | N-(2,6-Diamino-1-hydroxyhexylidene)valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20556-11-0 | |
| Record name | NSC319056 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319056 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2,6-Diamino-1-hydroxyhexylidene)valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



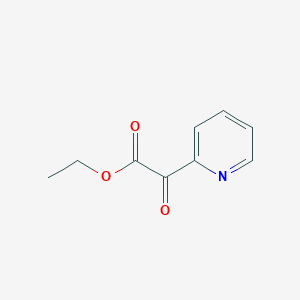

![7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1336423.png)

